molecular formula C8H10ClNO2 B1425658 3-(Methylamino)benzoic acid hydrochloride CAS No. 1194804-60-8

3-(Methylamino)benzoic acid hydrochloride

Cat. No.: B1425658
CAS No.: 1194804-60-8
M. Wt: 187.62 g/mol
InChI Key: ITXSCWSMUFDUOW-UHFFFAOYSA-N
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Description

3-(Methylamino)benzoic acid hydrochloride is a compound with a molecular weight of 187.63 . It is used as a pharmaceutical intermediate . It has a vast range of potential applications in various research fields and industries.


Molecular Structure Analysis

The molecular formula of this compound is C8H10ClNO2 . The InChI code is 1S/C8H9NO2.ClH/c1-9-7-4-2-3-6(5-7)8(10)11;/h2-5,9H,1H3,(H,10,11);1H .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 187.63 . The physical form is solid . The storage temperature is room temperature, and it should be sealed in dry conditions .

Scientific Research Applications

  • Enhanced Learning and Retention : A study by Hansl and Mead (1978) investigated the effects of PRL-8-53, a derivative of 3-(Methylamino)benzoic acid hydrochloride, on learning and retention of verbal information in humans. The results showed statistically significant improvements in retention of verbal information, indicating potential applications in cognitive enhancement and memory research (Hansl & Mead, 1978).

  • Chemical Synthesis and Molecular Structures : Azumaya et al. (1996, 2003) explored the formation of aromatic cyclic N-methylamides and the structural characteristics of a cyclic hexamer of 4-(Methylamino)benzoic acid. These studies provide insights into the chemical properties and potential applications of this compound in synthetic chemistry and materials science (Azumaya et al., 1996), (Azumaya et al., 2003).

  • Radiochemical Synthesis : Standridge and Swigor (1991) reported on the synthesis of a compound involving this compound, highlighting its relevance in the field of radiochemistry and pharmaceuticals (Standridge & Swigor, 1991).

  • Synthesis Methods and Conditions : Research by Zhe (2015) investigated the synthesis method for 3-methylamino-1-benzyl alcohol, providing insight into optimal reaction conditions and yields. This research is valuable for understanding the synthesis processes related to derivatives of this compound (Zhe, 2015).

  • Medical Imaging Agent Synthesis : He Yong-jun (2009) explored the synthesis of Iothalamic acid, an ionic X-ray contrast agent, from a derivative of this compound. This highlights its potential application in the development of medical imaging agents (He Yong-jun, 2009).

  • Antibacterial Activity and Drug Synthesis : Satpute et al. (2018) synthesized and tested a novel hybrid derivative of 3-hydroxy benzoic acid for antibacterial activity. This research underscores the potential pharmaceutical applications of compounds related to this compound (Satpute, Gangan, & Shastri, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261 and P305+P351+P338 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Properties

IUPAC Name

3-(methylamino)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-9-7-4-2-3-6(5-7)8(10)11;/h2-5,9H,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXSCWSMUFDUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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